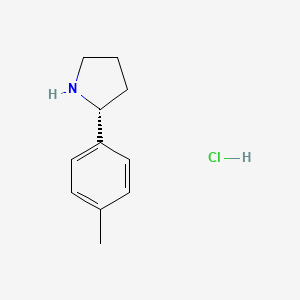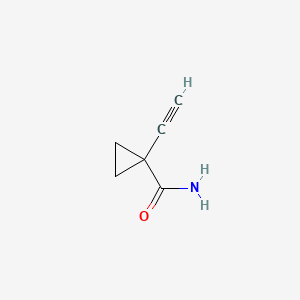
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further bonded to a cyclopent-2-enol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)cyclopent-2-enol typically involves the reaction of silyl enol ethers with alkynes. One common method includes the use of a [3 + 2] cycloaddition reaction, where silyl enol ethers and alkynes are treated with a reagent such as SnCl4 and Bu3N, followed by a base-promoted intramolecular alkylation using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenones, while reduction can produce cyclopentanol derivatives.
Applications De Recherche Scientifique
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-((Trimethylsilyl)ethynyl)cyclopent-2-enol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups can undergo nucleophilic and electrophilic attacks, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((Trimethylsilyl)ethynyl)cyclopent-2-enone
- 3-((Trimethylsilyl)ethynyl)cyclopent-2-enyl acetate
- 3-((Trimethylsilyl)ethynyl)cyclopent-2-enyl chloride
Uniqueness
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol is unique due to its specific combination of the trimethylsilyl and ethynyl groups attached to a cyclopent-2-enol structure. This unique arrangement imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Propriétés
Formule moléculaire |
C10H16OSi |
|---|---|
Poids moléculaire |
180.32 g/mol |
Nom IUPAC |
3-(2-trimethylsilylethynyl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)7-6-9-4-5-10(11)8-9/h8,10-11H,4-5H2,1-3H3 |
Clé InChI |
TXOBWOBAIVXLOV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


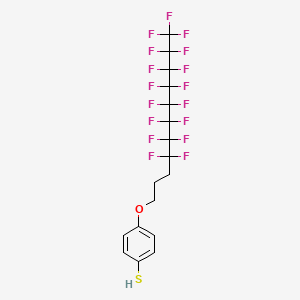

![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
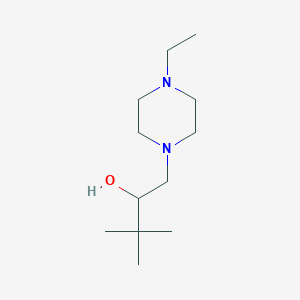
![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
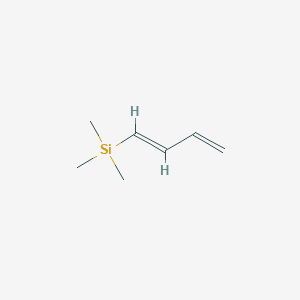

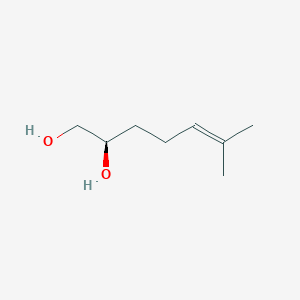
![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)
